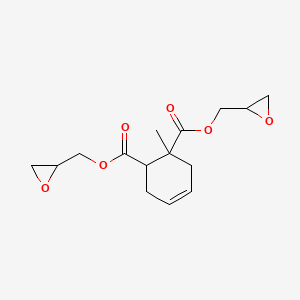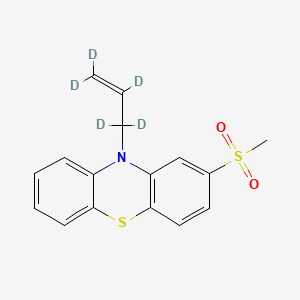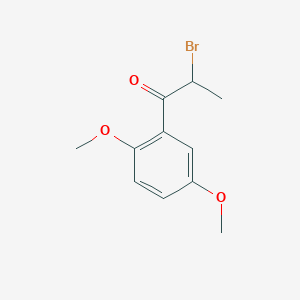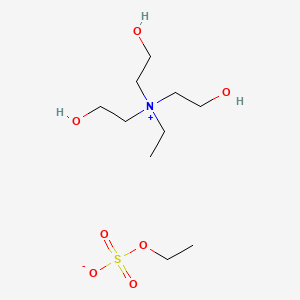
Bis(oxiranylmethyl) methylcyclohex-4-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O6. It is also known by other names such as bis(2-oxiranylmethyl) 4-cyclohexene-1,2-dicarboxylate . This compound is characterized by the presence of oxirane (epoxide) groups attached to a cyclohexene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohexene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diester, which is then converted to the final product by the action of the base .
Industrial Production Methods
Industrial production of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from the reactions of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and coatings due to its reactive epoxide groups.
Mécanisme D'action
The mechanism of action of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Similar structure but with different epoxide positioning.
Diglycidyl 4-Cyclohexane-1,2-dicarboxylate: Another epoxy compound with a cyclohexane ring.
Tetrahydrophthalic acid diglycidyl ester: A related compound with a similar core structure but different functional groups.
The uniqueness of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate lies in its specific epoxide positioning and reactivity, making it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
36221-25-7 |
|---|---|
Formule moléculaire |
C15H20O6 |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) 1-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H20O6/c1-15(14(17)21-9-11-7-19-11)5-3-2-4-12(15)13(16)20-8-10-6-18-10/h2-3,10-12H,4-9H2,1H3 |
Clé InChI |
DYNNWXBMMDAYBS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCC1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)

![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)


![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)



